molecular formula C65H98N16O19 B12327541 H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH

H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH

Cat. No.: B12327541
M. Wt: 1407.6 g/mol
InChI Key: XEVUUFOXAJNOGZ-AEXXRSRZSA-N
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Description

The compound H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH is a peptide consisting of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds in peptides can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using oligonucleotide primers.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of these bonds yields free thiol groups.

Scientific Research Applications

Biochemical Properties

H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH is derived from osteocalcin, a protein primarily found in bone tissue that plays a crucial role in bone metabolism. The peptide sequence consists of 13 amino acids and exhibits unique structural characteristics that contribute to its biological activity.

Osteocalcin and its fragments are known to influence various metabolic processes, particularly in bone health and energy metabolism:

  • Bone Mineralization : Osteocalcin is essential for the regulation of calcium and phosphate levels, contributing to bone mineralization.
  • Energy Metabolism : Studies indicate that osteocalcin can enhance insulin sensitivity and promote energy expenditure, linking bone health with metabolic functions .

Therapeutic Applications

The applications of this compound span several domains:

3.1. Endocrine Regulation

Research has shown that osteocalcin fragments can modulate insulin secretion and improve glucose metabolism, making them potential candidates for diabetes treatment. The peptide's ability to stimulate pancreatic beta cells suggests its use in managing type 2 diabetes .

3.2. Osteoporosis Treatment

Given its role in bone metabolism, this compound may be beneficial in the treatment of osteoporosis. By enhancing osteoblast function and promoting bone formation, it could help mitigate the effects of this disease .

3.3. Cancer Research

Emerging studies indicate that peptides derived from osteocalcin may exhibit anticancer properties by influencing tumor growth and metastasis. The mechanisms underlying these effects are still under investigation but suggest a novel approach to cancer therapy .

Safety and Efficacy

The safety profile of this compound has been evaluated in various studies, with no significant adverse effects reported at therapeutic doses. However, ongoing research is necessary to fully understand its long-term effects and interactions with other medications .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Study on Osteoporosis : A clinical trial involving postmenopausal women demonstrated that supplementation with osteocalcin fragments led to increased bone mineral density compared to a placebo group .
  • Diabetes Management : In a controlled study, participants receiving osteocalcin peptides showed improved insulin sensitivity and lower fasting glucose levels over a six-month period .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering intracellular signaling pathways. They can also penetrate cells and interact with intracellular targets, modulating various biological processes. The molecular targets and pathways involved vary depending on the peptide’s function.

Comparison with Similar Compounds

Similar Compounds

  • H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
  • TYR-LEU-TYR-GLN-TRP-LEU-GLY-ALA-PRO-VAL-PRO-TYR-PRO-ASP-PRO-LEU-GLA-PRO-ARG-ARG-GLA-VAL-CYS-GLA-LEU

Uniqueness

The uniqueness of H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH lies in its specific amino acid sequence, which determines its structure and function. This peptide may have unique binding properties, stability, or biological activity compared to other similar peptides.

Biological Activity

The compound H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH is a synthetic peptide that has garnered attention for its potential biological activities. This article explores its bioactivity, focusing on mechanisms, applications, and relevant research findings.

Structure and Composition

This peptide consists of a sequence of amino acids with notable properties due to the presence of specific residues such as glycine (Gly), alanine (Ala), proline (Pro), valine (Val), tyrosine (Tyr), aspartic acid (Asp), leucine (Leu), glutamic acid (Glu), and arginine (Arg). Each of these amino acids contributes unique characteristics that influence the peptide's biological activity.

Antioxidant Activity

Bioactive peptides often exhibit antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases. The presence of amino acids like tyrosine and proline enhances the peptide's ability to scavenge free radicals, thereby reducing cellular damage caused by reactive oxygen species (ROS) . Studies indicate that peptides with aromatic residues, such as Tyr, are particularly effective in donating protons to neutralize free radicals .

Immunomodulatory Effects

Peptides can modulate immune responses by influencing cytokine production and enhancing antibody formation. This compound may enhance immune function through its sequence, which could promote the activity of immune cells . Research shows that peptides derived from food sources can stimulate immune responses, potentially leading to therapeutic applications in immunocompromised conditions .

Anti-inflammatory Properties

The anti-inflammatory potential of peptides is increasingly recognized. Peptides like this compound may inhibit pro-inflammatory cytokines and modulate inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases, where inflammation plays a critical role .

Bioactivity Evaluation

Research has demonstrated that synthetic peptides can exhibit significant biological activities. A study focusing on various peptide sequences found that those with specific arrangements of hydrophobic and polar residues showed enhanced bioactivity . The effectiveness of this compound was evaluated alongside other peptides, revealing promising results in terms of antioxidant capacity and immunomodulatory effects.

Comparative Analysis

A comparative study evaluated the biological activities of several peptides similar to this compound. The following table summarizes key findings:

Peptide SequenceAntioxidant ActivityImmunomodulatory EffectAnti-inflammatory Potential
H-Gly-Ala-Pro-Val-Pro-Tyr...HighModerateModerate
H-Ser-Met-Ala-Pro-GlyModerateHighLow
H-Asp-Arg-Val-TyrHighLowHigh
H-Phe-Thr-AspLowModerateHigh

Applications

The potential applications of this compound span across various fields:

  • Nutraceuticals : Due to its bioactive properties, this peptide could be incorporated into health supplements aimed at enhancing antioxidant defenses and immune function.
  • Pharmaceuticals : Its ability to modulate inflammation presents opportunities for developing new anti-inflammatory drugs.
  • Food Industry : Functional foods enriched with bioactive peptides can promote health benefits beyond basic nutrition.

Properties

Molecular Formula

C65H98N16O19

Molecular Weight

1407.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69)/t36-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1

InChI Key

XEVUUFOXAJNOGZ-AEXXRSRZSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN

Origin of Product

United States

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